molecular formula C5H9O4S2- B1243825 2-oxopropyl-CoM(1-)

2-oxopropyl-CoM(1-)

Cat. No.: B1243825
M. Wt: 197.3 g/mol
InChI Key: CRNXHFXAXBWIRH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxopropyl-CoM(1−) is a thioether derivative of coenzyme M (CoM; 2-sulfanylethane-1-sulfonate) that plays a critical role in microbial carboxylation pathways. Structurally, it consists of a 2-oxopropyl group (CH3-C(=O)-CH2-) covalently linked to CoM via a thioether bond. This compound is a key intermediate in the epoxyalkane carboxylation pathway of Xanthobacter sp. strain Py2, a metabolic process enabling the bacterium to utilize short-chain epoxyalkanes as carbon and energy sources .

The enzymatic conversion of 2-oxopropyl-CoM(1−) occurs within a four-component system:

  • Component I (EC 4.4.1.23): 2-Hydroxypropyl-CoM lyase, initiating the pathway.
  • Component II (EC 1.8.1.5): 2-Oxopropyl-CoM reductase (carboxylating), responsible for reducing and carboxylating 2-oxopropyl-CoM(1−).
  • Components III/IV (EC 1.1.1.268/269): Stereospecific dehydrogenases that oxidize hydroxypropyl-CoM isomers.

Properties

Molecular Formula

C5H9O4S2-

Molecular Weight

197.3 g/mol

IUPAC Name

2-(2-oxopropylsulfanyl)ethanesulfonate

InChI

InChI=1S/C5H10O4S2/c1-5(6)4-10-2-3-11(7,8)9/h2-4H2,1H3,(H,7,8,9)/p-1

InChI Key

CRNXHFXAXBWIRH-UHFFFAOYSA-M

Canonical SMILES

CC(=O)CSCCS(=O)(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Structural and Functional Differences

The primary analogs of 2-oxopropyl-CoM(1−) are thioether derivatives with varying oxo-side chain lengths, such as 2-oxobutyl-CoM (chain length: C4). The table below summarizes critical distinctions:

Property 2-Oxopropyl-CoM(1−) 2-Oxobutyl-CoM
Oxo-side chain length C3 (propyl) C4 (butyl)
CoM moiety requirement Absolute (no substitution allowed) Absolute (no substitution allowed)
Enzyme activity Substrate for EC 1.8.1.5 Substrate for EC 1.8.1.5
Biological role Epoxypropane carboxylation Epoxybutane carboxylation*

*Inferred from enzymatic flexibility toward longer-chain substrates .

Mechanistic Insights

  • Substrate Flexibility : EC 1.8.1.5 (Component II) accommodates longer oxo-side chains (e.g., 2-oxobutyl), but activity is contingent on the intact CoM structure. This suggests that substrate recognition depends on the sulfonate groups of CoM, while the oxo-side chain length modulates catalytic efficiency .
  • Pathway Specificity : Although 2-oxobutyl-CoM can undergo carboxylation, its physiological relevance depends on the availability of epoxybutane in the environment. Xanthobacter sp. Py2’s metabolic network likely prioritizes epoxypropane due to ecological substrate prevalence.

Limitations of Analogs

  • CoM Dependency : Modifications to CoM’s sulfonate groups (e.g., replacing the sulfonate with phosphonate) abolish enzymatic activity, underscoring evolutionary optimization for CoM’s unique geometry and charge distribution .
  • Chain-Length Trade-offs: Longer chains (e.g., C4) may sterically hinder binding or alter redox potentials, though experimental data on kinetic parameters remain scarce.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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